1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- is a heterocyclic aromatic organic compound It is characterized by the presence of a benzimidazole core structure, which is a fusion of benzene and imidazole rings, with additional ethenyl and ethenylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of Ethenyl and Ethenylthio Groups: The ethenyl and ethenylthio substituents can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of suitable catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor the desired reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole core and the ethenylthio group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols, and other nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial, antiviral, and anticancer agents.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in studying enzyme inhibition and protein interactions due to its ability to bind to biological targets.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. The ethenyl and ethenylthio groups enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound without ethenyl and ethenylthio substituents.
2-(Ethenylthio)-1H-benzimidazole: Lacks the additional ethenyl group.
1H-Benzimidazole, 2-phenyl-: Substituted with a phenyl group instead of ethenyl and ethenylthio groups.
Uniqueness: 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- is unique due to the presence of both ethenyl and ethenylthio groups, which confer distinct chemical properties and enhance its reactivity and binding affinity in various applications .
Properties
CAS No. |
53243-14-4 |
---|---|
Molecular Formula |
C11H10N2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
1-ethenyl-2-ethenylsulfanylbenzimidazole |
InChI |
InChI=1S/C11H10N2S/c1-3-13-10-8-6-5-7-9(10)12-11(13)14-4-2/h3-8H,1-2H2 |
InChI Key |
MAIOQASXPBJCMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=CC=CC=C2N=C1SC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.